

comparing 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile with its analogues

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Compound of Interest

Compound Name: 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile

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An Objective Comparison of **4-((4-Methylpiperazin-1-yl)methyl)benzonitrile** Scaffolds and Their Analogues in Modern Drug Discovery

The chemical moiety **4-((4-methylpiperazin-1-yl)methyl)benzonitrile** serves as a critical structural scaffold in the development of targeted therapeutics. While not an active pharmaceutical ingredient itself, its core structure is integral to several advanced drug candidates. This guide provides a comparative analysis of final drug compounds that incorporate this scaffold or its close structural analogues, focusing on two prominent classes of cancer therapeutics: Kinase Inhibitors and Poly (ADP-ribose) Polymerase (PARP) Inhibitors.

Part 1: Comparison of Kinase Inhibitors

The **4-((4-methylpiperazin-1-yl)methyl)benzonitrile** scaffold is a key component of novel Type II kinase inhibitors. These drugs target the inactive "DFG-out" conformation of kinases, offering high selectivity. Here, we compare CHMFL-ABL/KIT-155, which contains the specific scaffold of interest, with other notable ABL/KIT inhibitors.

Performance Data

The primary measure of performance for these inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit the activity of a specific enzyme by 50%. Lower IC50 values denote higher potency.

Compound	Target Kinase	Biochemical IC50 (nM)	Cell Line (Target)	Antiproliferative GI50 (nM)
CHMFL-ABL/KIT-155	ABL	46[1][2]	K562 (BCR-ABL)	27[1]
c-KIT	75[1][2]	GIST-T1 (c-KIT)	23[1]	
Imatinib	v-Abl	38 - 600[3][4]	-	-
c-KIT	100[3][5]	-	-	
PDGFR	100[3][5]	-	-	
Nilotinib	Bcr-Abl	< 30[6]	Ba/F3 (Bcr-Abl)	≤ 12[6]
c-KIT	-	Ba/F3 (c-KIT)	35[7]	
Dasatinib	Bcr-Abl	< 1.0[8][9]	-	-
Src	0.5 - 0.8[8][9]	-	-	
c-KIT	5.0 - 79[8][9][10]	-	-	

Mechanism of Action: ABL and KIT Kinase Signaling

BCR-ABL is a constitutively active tyrosine kinase resulting from a chromosomal translocation, driving chronic myeloid leukemia (CML).[11] c-KIT is a receptor tyrosine kinase that, when mutated or overexpressed, is a key oncogenic driver in gastrointestinal stromal tumors (GIST). Both kinases activate downstream signaling pathways like RAS/MAPK and PI3K/AKT, leading to uncontrolled cell proliferation and survival.[10][12] The inhibitors discussed block these pathways by competing with ATP at the kinase's active site.

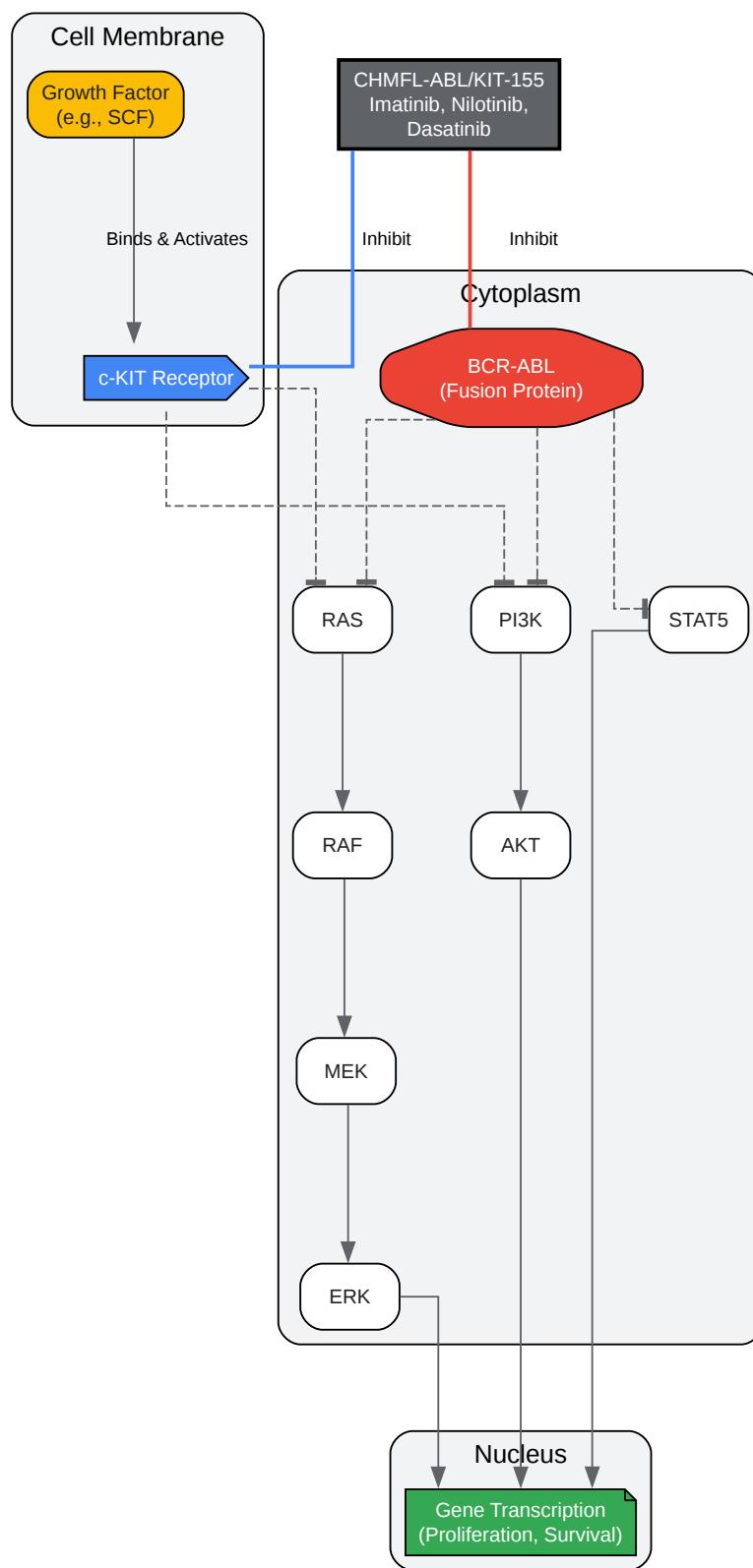
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Figure 1: Simplified ABL/KIT Signaling Pathways and Inhibition.

Part 2: Comparison of PARP Inhibitor Analogues

The benzonitrile ring is a feature found in analogues of PARP inhibitors. Niraparib, a potent PARP-1 and PARP-2 inhibitor, serves as a key structural analogue for comparison. These drugs function by exploiting deficiencies in DNA repair pathways in cancer cells, a concept known as synthetic lethality.[13]

Performance Data

In addition to catalytic inhibition (IC50), a key performance metric for PARP inhibitors is their ability to "trap" the PARP enzyme on DNA, forming cytotoxic complexes. A higher trapping potential can correlate with greater antitumor activity.

Compound	PARP1 IC50 (nM)	PARP2 IC50 (nM)	Relative PARP Trapping Potency
Niraparib	3.8[14][15]	2.1[14][15]	High[13][16]
Olaparib	1.0 - 5.0[15]	1.0[15]	High[16]
Rucaparib	0.8 - 1.4[17][18]	0.5[17]	Medium[19]
Talazoparib	1.0[15]	1.2[15]	Very High[20][21]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[14] When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1/2 or other HR genes, these DSBs cannot be fixed, leading to genomic instability and cell death. This selective killing of HR-deficient cells is called synthetic lethality.[13][21]



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Figure 2: Mechanism of Synthetic Lethality with PARP Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data. Below are standardized protocols for the key assays used to evaluate these compounds.

Protocol 1: Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

- **Reagents & Materials:** Purified recombinant kinase (e.g., ABL, c-KIT), kinase buffer, ATP, specific peptide substrate, test compound dilutions, and a detection system (e.g., ADP-Glo™ Kinase Assay).
- **Procedure:**
 1. Prepare serial dilutions of the test compound (e.g., CHMFL-ABL/KIT-155) in DMSO and then dilute in kinase buffer.
 2. In a 96-well plate, add the purified kinase enzyme to each well.
 3. Add the test compound dilutions to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
 4. Incubate for 10-20 minutes at room temperature to allow compound binding.
 5. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
 6. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
 7. Stop the reaction and quantify the amount of product (phosphorylated substrate) or remaining ATP using a luminescence-based detection reagent.
 8. Measure the signal using a plate reader.
- **Data Analysis:** Convert the signal to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a dose-

response curve to determine the IC50 value.

Protocol 2: Cell Proliferation (MTT/MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

- Reagents & Materials: Cancer cell lines (e.g., K562, GIST-T1), complete culture medium, test compound dilutions, MTT or MTS reagent, solubilization solution (for MTT), 96-well cell culture plates.
- Procedure:
 1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 2. Treat the cells with serial dilutions of the test compound. Include vehicle-only (DMSO) controls.
 3. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
 4. Add the MTT/MTS reagent to each well and incubate for 2-4 hours. Live cells will convert the tetrazolium salt into a colored formazan product.
 5. If using MTT, add a solubilization solution to dissolve the formazan crystals.
 6. Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control. Plot the percentage of inhibition against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) value.

Protocol 3: PARP Trapping Assay (Fluorescence Polarization)

This biochemical assay measures the ability of an inhibitor to trap a PARP enzyme onto a DNA substrate.[22][23]

- Reagents & Materials: Purified PARP1 or PARP2 enzyme, fluorescently labeled oligonucleotide duplex (DNA probe), NAD+, PARP assay buffer, test compound dilutions, black 96-well or 384-well plates.
- Procedure:
 1. Add test compound dilutions, PARP enzyme, and the fluorescent DNA probe to the wells of the plate.
 2. Incubate to allow binding, forming a large PARP-DNA complex which results in a high fluorescence polarization (FP) signal.
 3. Initiate the PARylation reaction by adding NAD+.
 4. In control wells (no inhibitor), the enzyme will auto-PARYlate, become highly negatively charged, and dissociate from the DNA, causing the FP signal to drop.
 5. In the presence of a trapping inhibitor, the enzyme remains bound to the DNA, and the FP signal remains high.
 6. Read the FP signal at different time points using a suitable plate reader.
- Data Analysis: The trapping potency is determined by the concentration of the inhibitor required to prevent the NAD+-induced drop in the FP signal. Data is plotted to determine the EC50 for PARP trapping.

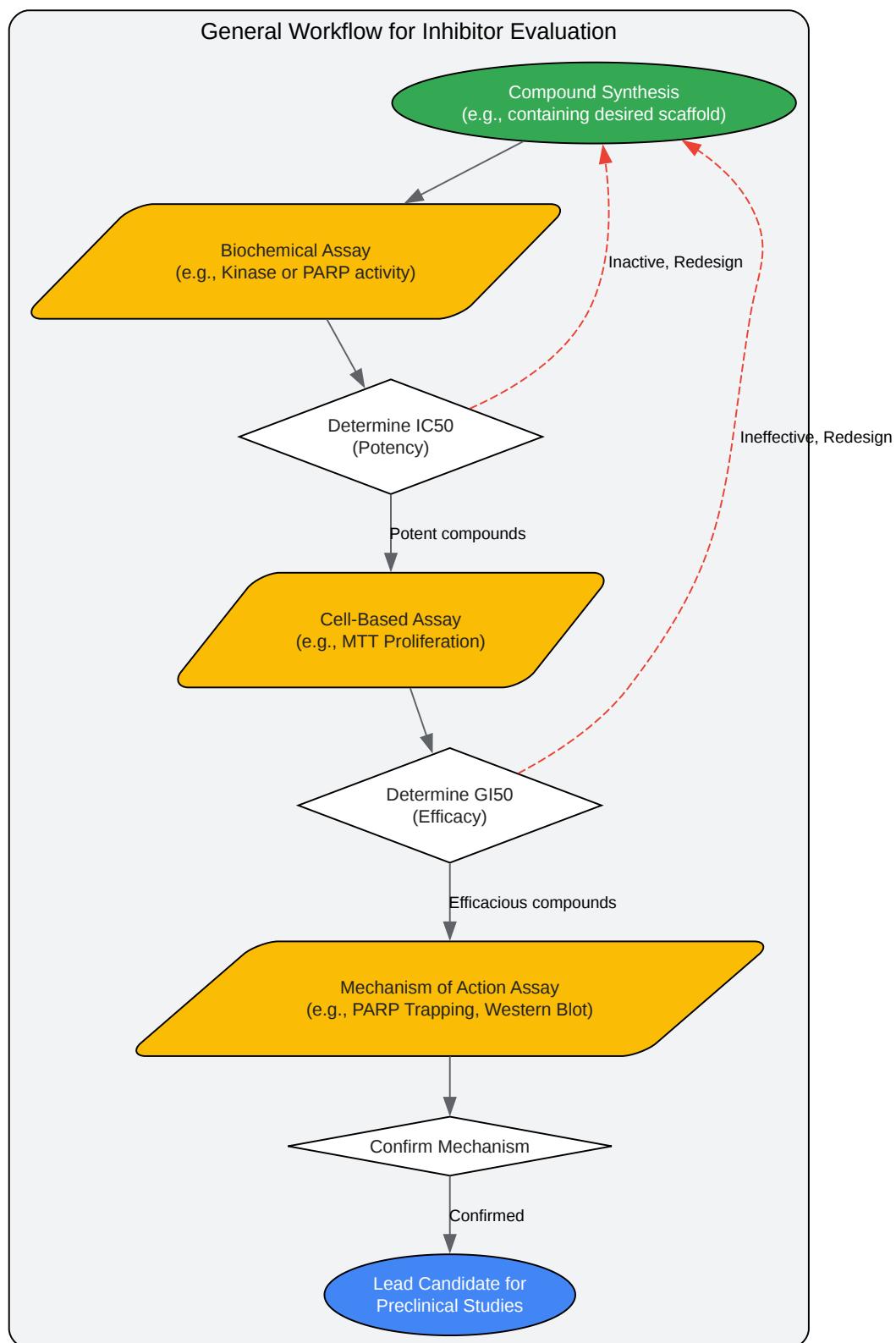
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Figure 3: Experimental Workflow for Inhibitor Screening and Validation.

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